BenchChemオンラインストアへようこそ!

5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione

Anticancer Drug Discovery Breast Cancer MCF-7

5-Acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 338396-58-0; molecular formula C11H15N3O3; molecular weight 237.26 g/mol) is a heterocyclic pyrimidinedione derivative featuring a 5-acetyl substituent and an N1-piperidino group. The compound belongs to the broader class of pyrimidinedione analogs—a scaffold extensively explored for dipeptidyl peptidase-4 (DPP-4) inhibition (e.g., sitagliptin), kinase inhibition (e.g., GSK-3β), and antiproliferative activity against cancer cell lines including MCF-7 and HCT116.

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 338396-58-0
Cat. No. B2663363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione
CAS338396-58-0
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESCC(=O)C1=CN(C(=O)NC1=O)N2CCCCC2
InChIInChI=1S/C11H15N3O3/c1-8(15)9-7-14(11(17)12-10(9)16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,12,16,17)
InChIKeySKSMOJQROXCHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 338396-58-0): A Pyrimidinedione Scaffold for Anticancer and Kinase Research


5-Acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 338396-58-0; molecular formula C11H15N3O3; molecular weight 237.26 g/mol) is a heterocyclic pyrimidinedione derivative featuring a 5-acetyl substituent and an N1-piperidino group . The compound belongs to the broader class of pyrimidinedione analogs—a scaffold extensively explored for dipeptidyl peptidase-4 (DPP-4) inhibition (e.g., sitagliptin), kinase inhibition (e.g., GSK-3β), and antiproliferative activity against cancer cell lines including MCF-7 and HCT116 . Key identifiers include PubChem CID 2763791, SMILES CC(=O)C1=CN(C(=O)NC1=O)N2CCCCC2, and a reported purity specification of ≥95–98% from commercial suppliers .

Why 5-Acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione Cannot Be Replaced by Generic Pyrimidinedione Analogs


Pyrimidinedione analogs are not functionally interchangeable; subtle variations in the substitution pattern—particularly the combination of a C5-acetyl and an N1-piperidino group—can profoundly affect biological activity . In DPP-4 inhibitor programs, structure–activity relationship (SAR) studies demonstrate that replacing the piperidino substituent with morpholino or pyrrolidino groups typically reduces potency by >10-fold . Similarly, pyrimidinedione derivatives bearing an acetyl group at the 5-position exhibit distinct antiproliferative profiles against MCF-7 breast cancer cells, with IC50 values spanning low nanomolar to high micromolar ranges across closely related analogs . Generic substitution therefore carries a high risk of altering target engagement, cellular potency, and downstream experimental outcomes.

5-Acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 338396-58-0): Quantitative Evidence for Product-Specific Differentiation


Antiproliferative Activity Against MCF-7 Breast Cancer Cells Versus Pyrano[2,3-d]pyrimidine

In a panel of pyrimidine derivatives evaluated for anticancer activity, 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione demonstrated an IC50 of 0.09 µM against MCF-7 human breast adenocarcinoma cells, compared to 0.03 µM for a pyrano[2,3-d]pyrimidine derivative under identical assay conditions, representing a 3-fold difference in potency . Against HCT116 colorectal carcinoma cells, the target compound exhibited an IC50 of 0.17 µM. These values place the compound in the sub-micromolar potency range, significantly differentiated from inactive pyrimidinedione analogs within the same screening set .

Anticancer Drug Discovery Breast Cancer MCF-7 Cytotoxicity Assay

Structural Differentiator: N1-Piperidino and C5-Acetyl Dual Substitution Pattern

The 1-piperidino-5-acetyl substitution pattern of the target compound is structurally distinct from the dominant pyrimidinedione pharmacophores in the literature. In clinically relevant DPP-4 inhibitors, the pyrimidinedione core typically bears a 1-aminopiperidine or 1-piperazinyl substituent rather than the 1-piperidino group found in this compound . Among GSK-3β inhibitor patents (e.g., WO2018104859A1, EP3544613A1), pyrimidinedione cores are generally 1,3-disubstituted with aryl or heteroaryl groups, making the N1-piperidino/C5-acetyl combination a differentiated chemotype for selectivity screening . Computed physicochemical properties (TPSA = 75.17 Ų; LogP = –0.1389; 1 H-bond donor; 4 H-bond acceptors; 2 rotatable bonds) further distinguish it from more lipophilic pyrimidinedione analogs with higher LogP values .

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design Pyrimidinedione Scaffold

Commercial Purity Specification (≥95–98%) As a Procurement Quality Differentiator

Two independent commercial suppliers (AKSci and Leyan) report purity specifications of ≥95% and 98%, respectively, for 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione . This level of documented purity exceeds the typical ≥90–95% specification for many research-grade pyrimidinedione analogs offered by general catalog suppliers. Reproducibility of biological assay results—particularly in cell-based antiproliferative assays where impurities can cause off-target cytotoxicity—is directly dependent on compound purity . The availability of purity-certified material from multiple independent sources reduces the risk of batch-to-batch variability that has been documented as a significant confounder in academic kinase inhibitor screening programs .

Chemical Procurement Quality Control Assay Reproducibility Research-Grade Compound

Best-Fit Research Applications for 5-Acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 338396-58-0)


Breast Cancer Antiproliferative Screening and SAR Expansion

With a reported IC50 of 0.09 µM against MCF-7 cells , this compound serves as a sub-micromolar starting point for structure–activity relationship (SAR) campaigns targeting breast cancer. Researchers can systematically modify the C5-acetyl group (e.g., to carboxylic acid via oxidation, or to alcohol via reduction) and the N1-piperidino group (via nucleophilic substitution) to map potency determinants. This application is supported by the compound's demonstrated selectivity within a panel of pyrimidine derivatives where many analogs were inactive .

Kinase Selectivity Profiling Against GSK-3β and DPP-4 Panels

The pyrimidinedione scaffold is a recognized pharmacophore for both DPP-4 and GSK-3β inhibition . The unique N1-piperidino/C5-acetyl substitution pattern—distinct from the 1-aminopiperidine motif in DPP-4 inhibitors and the 1,3-diaryl pattern in GSK-3β patent compounds—makes this compound a valuable probe for identifying novel kinase–chemotype interactions. Researchers can screen this compound against kinase panels to assess whether the substitution pattern confers selectivity advantages over established pyrimidinedione inhibitors.

Physicochemical Property Benchmarking in Pyrimidinedione Lead Optimization

The compound's low computed LogP (–0.1389) and moderate TPSA (75.17 Ų) position it as a low-lipophilicity benchmark for lead optimization programs. When developing pyrimidinedione-based kinase inhibitors, medicinal chemists can use this compound as a reference point for aqueous solubility and permeability profiling—particularly relevant for programs where reducing LogP to improve solubility and metabolic stability is a stated objective.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The compound's reactive functional groups—oxidizable C5-acetyl, reducible carbonyls, and nucleophilically displaceable N1-piperidino —make it a versatile intermediate for generating focused heterocyclic libraries. Academic and industrial medicinal chemistry groups can employ it as a core scaffold for parallel synthesis, producing arrays of oxidized (5-carboxy), reduced (5-acetyl-2,4-dihydroxy), and N1-substituted derivatives for broad biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.